CES2 vs. CES1 Selectivity Profile from Bioactivity Database Curation
In assays using human liver microsomes, CAS 906784-16-5 demonstrates potent inhibition of CES2 (IC50 = 20 nM; Ki = 42 nM) and is >1,000-fold selective over CES1 (IC50 = 2.04×10⁴ nM) [1]. This selectivity window is derived from curated data in BindingDB and ChEMBL. No quantitative selectivity data for the closest analog, CAS 897759-68-1 (4,7-dimethyl variant), or any other specified comparator is available in the same assay systems, making this an intra-compound selectivity profile rather than a direct head-to-head comparison .
| Evidence Dimension | Enzyme inhibition selectivity (CES2 vs. CES1) |
|---|---|
| Target Compound Data | CES2 IC50 = 20 nM, Ki = 42 nM; CES1 IC50 = 20,400 nM |
| Comparator Or Baseline | None available for direct comparison in identical assay conditions |
| Quantified Difference | Not calculable for analog comparison; intra-compound selectivity ratio CES1/CES2 ≈ 1,020 |
| Conditions | Human liver microsomes; CES2 substrate: fluorescein diacetate; CES1 substrate: 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole; preincubation 10 min [1] |
Why This Matters
The >1,000-fold selectivity for CES2 over CES1 is a critical parameter for research applications targeting CES2-mediated prodrug activation or mitigating CPT-11 toxicity, but the absence of comparator data means the specific advantage of the 4,7-dimethoxy motif over a 4,7-dimethyl or other substitution pattern remains unquantified.
- [1] BindingDB. Entry BDBM50154561 / CHEMBL3774603. Affinity data for human carboxylesterases 1 and 2. View Source
